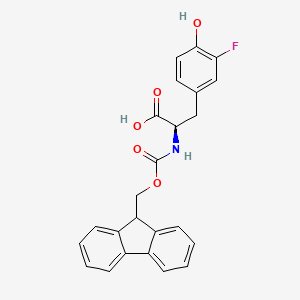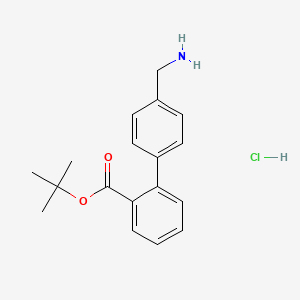
2-Boc-4'-(aminomethyl)biphenyl hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Boc-4'-(aminomethyl)biphenyl hydrochloride is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.8 g/mol. It is a white solid that is commonly used in organic synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Boc Protection of Aminomethyl Biphenyl: The starting material, 4'-(aminomethyl)biphenyl, undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Hydrochloride Formation: The Boc-protected aminomethyl biphenyl is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Boc-4'-(aminomethyl)biphenyl hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to handle the reagents and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Boc-4'-(aminomethyl)biphenyl hydrochloride can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to yield the free amine.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution Reactions: The amine group can participate in substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Deprotection: TFA in DCM.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution Reactions: Alkyl halides in the presence of a base.
Major Products Formed:
Deprotection: Free amine (4'-(aminomethyl)biphenyl).
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Substitution Reactions: Alkylated biphenyl derivatives.
Applications De Recherche Scientifique
2-Boc-4'-(aminomethyl)biphenyl hydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the design and synthesis of drug candidates for various therapeutic areas, such as cancer and infectious diseases.
Industry: The compound is employed in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Boc-4'-(aminomethyl)biphenyl hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
Comparaison Avec Des Composés Similaires
2-Boc-4'-(aminomethyl)biphenyl hydrochloride is similar to other Boc-protected amines and biphenyl derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
Boc-protected amines: These compounds also have Boc-protected amine groups but differ in their aromatic or aliphatic structures.
Biphenyl derivatives: These compounds share the biphenyl core but may have different substituents or functional groups.
Propriétés
IUPAC Name |
tert-butyl 2-[4-(aminomethyl)phenyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14;/h4-11H,12,19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORGNGQFJMIJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8097032.png)
![4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B8097044.png)
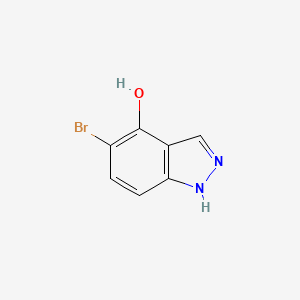
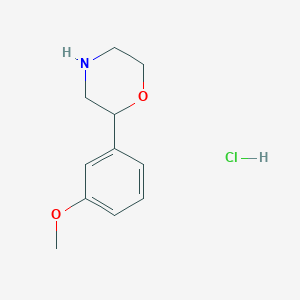
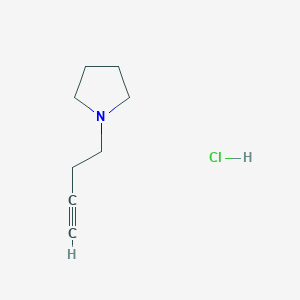

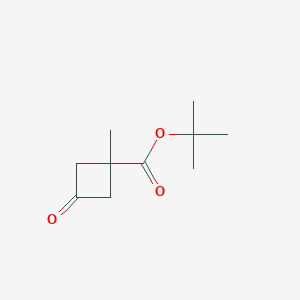
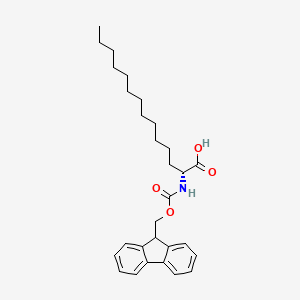
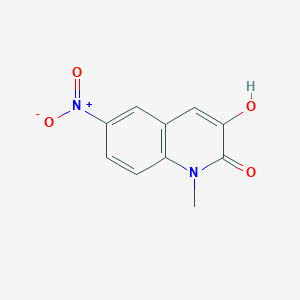
![4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl](/img/structure/B8097096.png)
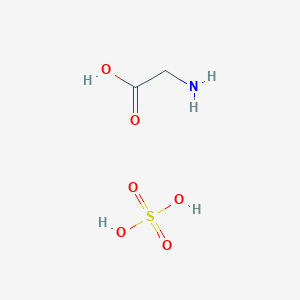
![tert-butyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B8097116.png)
![3,5-Bis[(boc-amino)methyl]-benzoic acid](/img/structure/B8097124.png)
